molecular formula C9H8N2O2 B1506754 methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1353101-49-1

methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No. B1506754
CAS RN: 1353101-49-1
M. Wt: 176.17 g/mol
InChI Key: LAACYBDGZPXTJM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly detailed in the sources I found .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate and its derivatives are synthesized through various chemical reactions. For instance, the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids was achieved by converting 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to its corresponding azide, which was then cyclized to give methyl 1H-pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylate (Bencková & Krutošíková, 1997).

Antibacterial Properties

  • Some pyrrolopyridine analogs exhibit antibacterial activity. For example, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, revealing antibacterial properties in vitro (Toja et al., 1986).

Xanthine Oxidase Inhibition

  • The compound 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives were found to be weak inhibitors of xanthine oxidase, an enzyme involved in purine metabolism (Schneller et al., 1978).

Catalyzed Couplings and Cyclizations

  • Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates were synthesized and used for catalyzed couplings and intramolecular cyclizations, demonstrating their utility in complex chemical syntheses (Calhelha & Queiroz, 2010).

Crystal Structure Determination

  • The crystal structure of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester was determined, providing insights into the molecular packing and shape of such compounds (Chiaroni et al., 1994).

Novel Syntheses and Functionalizations

  • New routes were discovered for synthesizing functionalized 4H-Pyrano(3,2-c)pyridines, expanding the range of possible derivatives and applications (Mekheimer et al., 1997).

Tandem Aldol Condensation/Aza-Addition Reactions

  • An efficient tandem intermolecular one-pot reaction was developed for the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, illustrating the compound's versatility in organic synthesis (Zhang et al., 2017).

Safety and Hazards

The safety and hazards of “Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly detailed in the sources I found .

Future Directions

The future directions for the study and application of “Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly detailed in the sources I found .

properties

IUPAC Name

methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-2-3-10-4-6(7)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAACYBDGZPXTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719939
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353101-49-1
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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